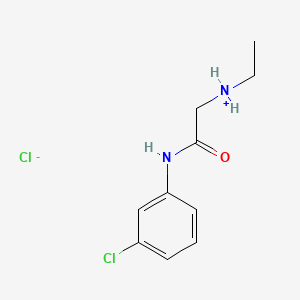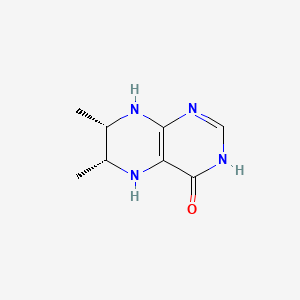
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a chemical compound with a unique structure that includes a tetrahydropteridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropteridinone ring system. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (6R,7S)-6,7-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one include:
- (6R,7S)-7-[(溴乙酰)氨基]-7-甲氧基-3-[[(1-甲基-1H-四唑-5-基)硫]甲基]-8-氧代-5-硫杂-1-氮杂双环[4.2.0]
- (6R,7S)-Epoxy-3Z,9Z-nonadecadiene
- (6R,7S)-Nitramine
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N4O |
|---|---|
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
(6R,7S)-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H12N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3-5,11H,1-2H3,(H2,9,10,12,13)/t4-,5+/m1/s1 |
InChI-Schlüssel |
PLTWQEOGSOECQD-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](NC2=C(N1)C(=O)NC=N2)C |
Kanonische SMILES |
CC1C(NC2=C(N1)C(=O)NC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
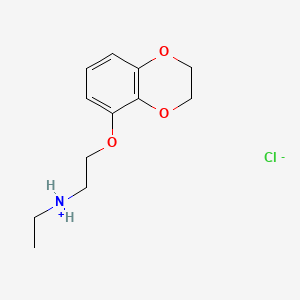
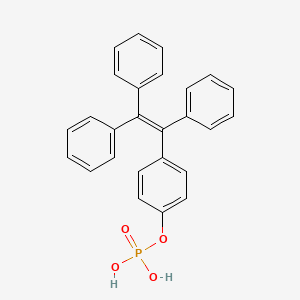
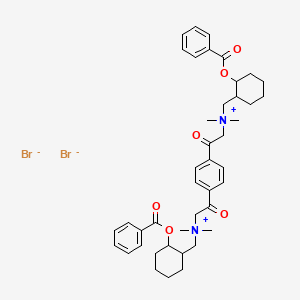
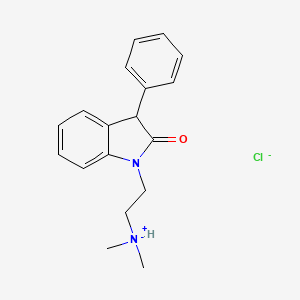
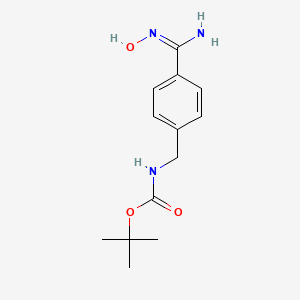
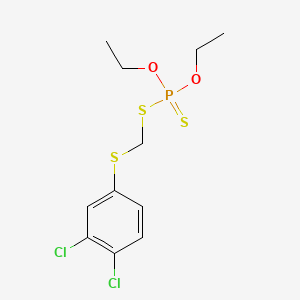

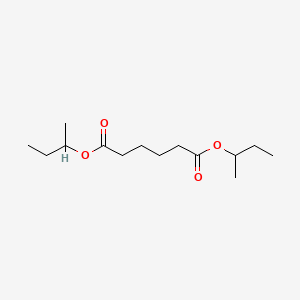
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
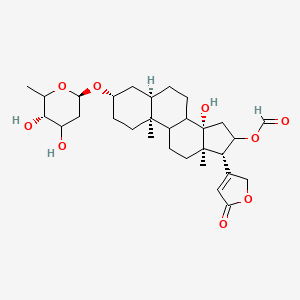
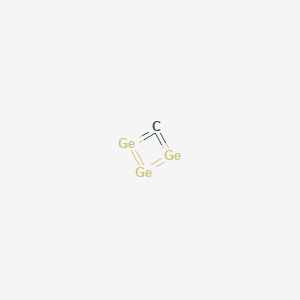
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
